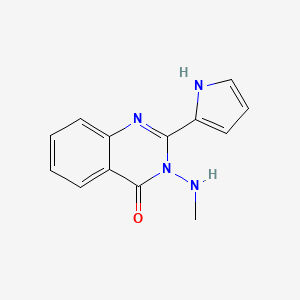![molecular formula C18H18O5 B14388761 2,4-Dimethoxy-2-[(4-methoxyphenyl)methyl]-1-benzofuran-3(2H)-one CAS No. 88092-63-1](/img/structure/B14388761.png)
2,4-Dimethoxy-2-[(4-methoxyphenyl)methyl]-1-benzofuran-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethoxy-2-[(4-methoxyphenyl)methyl]-1-benzofuran-3(2H)-one is a complex organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used as scaffolds in drug discovery and development . This particular compound features a benzofuran core with methoxy and methoxyphenyl substituents, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxy-2-[(4-methoxyphenyl)methyl]-1-benzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenolic compounds and aldehydes or ketones.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Attachment of the Methoxyphenyl Group: This step often involves Friedel-Crafts alkylation or acylation reactions to attach the methoxyphenyl group to the benzofuran core.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dimethoxy-2-[(4-methoxyphenyl)methyl]-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons .
Applications De Recherche Scientifique
2,4-Dimethoxy-2-[(4-methoxyphenyl)methyl]-1-benzofuran-3(2H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Its potential therapeutic properties are explored in drug discovery, particularly for antimicrobial, anticancer, and anti-inflammatory agents.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mécanisme D'action
The mechanism of action of 2,4-Dimethoxy-2-[(4-methoxyphenyl)methyl]-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways, such as those involved in inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethoxybenzoic Acid: Shares the methoxy substituents but lacks the benzofuran core.
2-Methoxyphenyl Isocyanate: Contains a methoxyphenyl group but differs in its functional groups and overall structure.
Benzofuran Derivatives: Compounds like psoralen and angelicin have similar benzofuran cores but different substituents and biological activities
Uniqueness
2,4-Dimethoxy-2-[(4-methoxyphenyl)methyl]-1-benzofuran-3(2H)-one stands out due to its specific combination of methoxy and methoxyphenyl groups attached to the benzofuran core. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Propriétés
Numéro CAS |
88092-63-1 |
|---|---|
Formule moléculaire |
C18H18O5 |
Poids moléculaire |
314.3 g/mol |
Nom IUPAC |
2,4-dimethoxy-2-[(4-methoxyphenyl)methyl]-1-benzofuran-3-one |
InChI |
InChI=1S/C18H18O5/c1-20-13-9-7-12(8-10-13)11-18(22-3)17(19)16-14(21-2)5-4-6-15(16)23-18/h4-10H,11H2,1-3H3 |
Clé InChI |
KCNJNUFBRAYWBJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CC2(C(=O)C3=C(O2)C=CC=C3OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


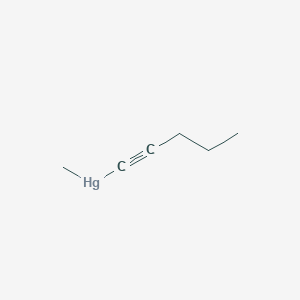
![2-[(2-Hydroxyethyl)(octadecyl)amino]ethyl hexadecanoate](/img/structure/B14388691.png)
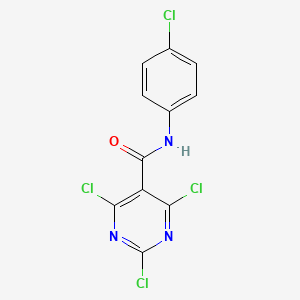
![Ethyl(methyl)bis[(trifluoroacetyl)oxy]stannane](/img/structure/B14388703.png)
![3-[3-(Decyloxy)-2-hydroxypropoxy]propane-1,2-diol](/img/structure/B14388705.png)
![1-{2-[2-(3-Methylphenoxy)propoxy]propoxy}propan-1-OL](/img/structure/B14388706.png)
![6-Cyano-5-hydroxy-7-methyl-7H-benzimidazo[1,2-a]quinolin-12-ium](/img/structure/B14388708.png)

![[(Hex-1-en-3-yl)selanyl]benzene](/img/structure/B14388728.png)
![3-{[2-({2-[(Propan-2-yl)oxy]ethyl}sulfanyl)ethyl]sulfanyl}prop-1-ene](/img/structure/B14388744.png)
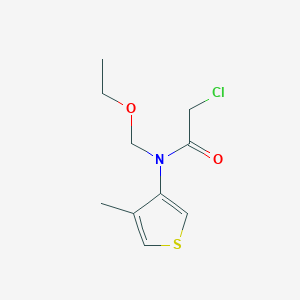
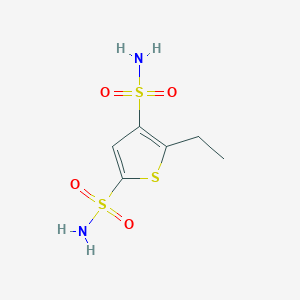
![[(4,4-Dimethylpenta-1,2-dien-1-yl)sulfanyl]benzene](/img/structure/B14388754.png)
